molecular formula C48H78ClNO18 B13840380 4'''-O-Chloroacetyl-tylosin

4'''-O-Chloroacetyl-tylosin

Cat. No.: B13840380
M. Wt: 992.6 g/mol
InChI Key: AYWZZKIBJARUPH-XRYZHOLLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4’‘’-O-Chloroacetyl-tylosin is a derivative of tylosin, a macrolide antibiotic. This compound is primarily used as an intermediate in the synthesis of other tylosin derivatives, such as Tylosin 3-Acetate. It is known for its role in microbial transformation processes and has applications in various scientific fields.

Preparation Methods

The preparation of 4’‘’-O-Chloroacetyl-tylosin involves several synthetic routes and reaction conditions. One common method includes the chlorination and esterification of diketene to produce a 4-chloracetyl ethyl acetate coarse product, which is then rectified to obtain the finished product . Industrial production methods often involve microbial transformation processes, where the compound is synthesized as an intermediate in the production of other tylosin derivatives.

Chemical Reactions Analysis

4’‘’-O-Chloroacetyl-tylosin undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloroacetyl group.

    Oxidation and Reduction: These reactions can modify the functional groups present in the compound, leading to the formation of different derivatives.

    Hydrolysis: The chloroacetyl group can be hydrolyzed under acidic or basic conditions to yield corresponding acids or alcohols.

Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4’‘’-O-Chloroacetyl-tylosin has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other tylosin derivatives, which are important in various chemical processes.

    Biology: The compound is involved in microbial transformation processes, making it valuable in studies related to microbial metabolism and antibiotic production.

    Industry: The compound is used in the industrial production of tylosin derivatives, which are important in veterinary medicine and animal husbandry.

Mechanism of Action

The mechanism of action of 4’‘’-O-Chloroacetyl-tylosin is similar to that of tylosin. It exerts its effects by inhibiting protein synthesis in susceptible bacteria. This is achieved through binding to the 50S subunit of the bacterial ribosome, preventing the elongation of the peptide chain . The molecular targets and pathways involved include the ribosomal RNA and associated proteins, which are essential for bacterial growth and replication .

Comparison with Similar Compounds

4’‘’-O-Chloroacetyl-tylosin can be compared with other similar compounds, such as:

    Tylosin: The parent compound, which is a macrolide antibiotic used in veterinary medicine.

    Tylosin 3-Acetate: A derivative of tylosin produced using 4’‘’-O-Chloroacetyl-tylosin as an intermediate.

    Tylvalosin: Another macrolide antibiotic with a similar structure and antimicrobial spectrum.

The uniqueness of 4’‘’-O-Chloroacetyl-tylosin lies in its specific chemical modifications, which allow it to be used as an intermediate in the synthesis of other tylosin derivatives. This makes it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C48H78ClNO18

Molecular Weight

992.6 g/mol

IUPAC Name

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6R)-4-(dimethylamino)-6-[[(4R,5S,6S,7R,9R,11E,13E,16R)-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-chloroacetate

InChI

InChI=1S/C48H78ClNO18/c1-13-34-31(23-61-47-44(60-12)43(59-11)39(56)27(5)63-47)18-24(2)14-15-32(52)25(3)19-30(16-17-51)41(26(4)33(53)20-35(54)65-34)68-46-40(57)38(50(9)10)42(28(6)64-46)67-37-21-48(8,58)45(29(7)62-37)66-36(55)22-49/h14-15,17-18,25-31,33-34,37-47,53,56-58H,13,16,19-23H2,1-12H3/b15-14+,24-18+/t25-,26+,27-,28-,29+,30+,31?,33-,34-,37+,38-,39-,40-,41-,42-,43-,44-,45+,46+,47-,48-/m1/s1

InChI Key

AYWZZKIBJARUPH-XRYZHOLLSA-N

Isomeric SMILES

CC[C@@H]1C(/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CCl)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC

Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CCl)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC

Origin of Product

United States

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